molecular formula C18H17Cl2NO5 B3006628 Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate CAS No. 338961-37-8

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate

Cat. No.: B3006628
CAS No.: 338961-37-8
M. Wt: 398.24
InChI Key: KKMJLIQCPQTYRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate is a synthetic herbicide derivative featuring a phenoxyacetic acid backbone. Its structure includes:

  • Ethyl ester group: Enhances lipophilicity and bioavailability.
  • 2,4-Dichlorophenoxy core: Common in protoporphyrinogen oxidase (PPO)-inhibiting herbicides, disrupting chlorophyll biosynthesis in plants.
  • 4-Methoxybenzoyl amino substituent: Provides electron-donating effects and moderate steric bulk, optimizing enzyme interaction .

Synthesis involves reacting ethyl-2-(5-amino-2,4-dichlorophenoxy)acetate with 4-methoxybenzoyl chloride under reflux, yielding a Schiff base or amide linkage .

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c1-3-25-17(22)10-26-16-9-15(13(19)8-14(16)20)21-18(23)11-4-6-12(24-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJLIQCPQTYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate, with the CAS number 338961-37-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H17Cl2NO5
  • Molecular Weight : 398.24 g/mol
  • IUPAC Name : Ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models:

  • IC50 Values :
    • MDA-MB-231 (TNBC): 0.126 μM
    • MCF10A (non-cancerous): 19-fold lesser effect compared to MDA-MB-231 .

This selectivity suggests that the compound can effectively target cancer cells while sparing normal cells, which is a critical factor in drug development.

The compound exhibits multiple mechanisms of action:

  • Inhibition of Cell Proliferation : The compound significantly inhibits cell proliferation in cancerous cells.
  • Matrix Metalloproteinase Inhibition : It shows notable inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
  • Induction of Apoptosis : Increased levels of caspase-9 were observed in treated samples, indicating that the compound may induce apoptosis through mitochondrial pathways .

Pharmacodynamic Studies

Pharmacodynamic studies conducted on BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound inhibited lung metastasis more potently than known compounds like TAE226. This suggests a promising therapeutic profile for metastatic cancers .

Case Studies

  • Study on Breast Cancer Models : A study focused on the effects of the compound on TNBC cell lines showed a potent inhibition of tumor growth and metastasis in vivo. The experimental setup involved treating mice with established tumors over a period of 30 days, resulting in significant tumor size reduction compared to control groups .
  • Selectivity and Toxicity Profile : Another study highlighted that the compound exhibited a significantly lower toxicity profile against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index .

Data Table

Biological ActivityCell Line/ModelIC50 ValueNotes
AnticancerMDA-MB-231 (TNBC)0.126 μMSignificant inhibition of cell proliferation
AnticancerMCF10A (non-cancerous)Higher IC50Nearly 20-fold lesser effect
MMP InhibitionIn vitroN/ASignificant inhibition of MMP-2 and MMP-9
Apoptosis InductionIn vitroN/AIncreased caspase-9 levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl/Aromatic Moiety

Compound 9 : Ethyl-(E)-2-(2,4-dichloro-5-((2-hydroxy-3-methoxybenzylidene)amino)phenoxy)acetate
  • Substituent : 2-Hydroxy-3-methoxybenzylidene.
  • However, steric hindrance from the adjacent methoxy group reduces yield (79%) compared to the parent compound .
  • Activity : Moderate PPO inhibition due to balanced electronic and steric effects.
Compound 12 : Ethyl-(E)-2-(2,4-dichloro-5-((2,5-dihydroxybenzylidene)amino)phenoxy)acetate
  • Substituent : 2,5-Dihydroxybenzylidene.
  • Impact : Dual hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing herbicidal activity. High yield (88%) suggests efficient synthesis .
  • Activity : Superior inhibition compared to the parent compound due to stronger enzyme interactions.
Compound 18 : Ethyl-(Z)-2-(2,4-dichloro-5-(((6-fluoro-2-isopropoxy-4-oxochroman-3-ylidene)methyl)amino)phenoxy)acetate
  • Substituent : Fluorine and isopropoxy groups on a chroman ring.
  • Impact : Fluorine’s electron-withdrawing effect and chroman’s rigidity reduce solubility but improve metabolic stability. Lower yield (69%) indicates synthetic challenges .
  • Activity : Reduced PPO inhibition due to steric bulk impeding enzyme access.

Nitro- and Chloro-Substituted Analogs

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate
  • Substituent : 4-Nitrobenzoyl.
  • Impact : The nitro group’s strong electron-withdrawing effect increases reactivity but may reduce environmental persistence. Purity ≥95% .
CEE4 Complex (Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate)
  • Substituent : 4-Chlorophenyl carbamoyl.
  • Impact : Lower activity attributed to reduced ester bioavailability and weaker enzyme binding .

Heterocyclic Derivatives

Ethyl 2-[2,4-dichloro-5-({[3-(2-fluoro-4-nitrophenoxy)-2-thienyl]carbonyl}amino)phenoxy]acetate
  • Substituent : Thienyl ring with fluoro-nitro groups.
  • Impact : Sulfur in the thienyl ring enhances π-π stacking. Molecular weight 529.32 g/mol, logP 4.98 indicates high lipophilicity .
  • Activity : Enhanced membrane permeability but unconfirmed herbicidal efficacy.

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., methoxy) optimize PPO inhibition, while electron-withdrawing groups (e.g., nitro) increase reactivity but may compromise safety.
  • Synthetic Efficiency : Hydroxy-substituted derivatives (e.g., Compound 12) achieve higher yields due to favorable reaction kinetics.
  • Biological Trade-offs : Bulky substituents (e.g., Compound 18) reduce activity despite improved stability, highlighting the need for balanced design.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution and esterification steps. For example:

Intermediate Preparation : React 2,4-dichloro-5-nitrophenol with ethyl chloroacetate in dry acetone under reflux with anhydrous K₂CO₃ (8–12 hours). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

Reduction and Acylation : Reduce the nitro group to an amine (e.g., using H₂/Pd-C), then acylate with 4-methoxybenzoyl chloride in dichloromethane with triethylamine as a base .

Purification : Isolate via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Yield optimization requires careful control of stoichiometry and solvent polarity .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is standard .
  • NMR : Key signals include ester carbonyl (δ ~165–170 ppm in ¹³C NMR), aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .

Advanced Research Questions

Q. How can β-cyclodextrin inclusion complexes improve the compound’s aqueous solubility, and how are these complexes analyzed?

  • Methodological Answer :
  • Complex Preparation : Mix the compound with β-cyclodextrin in a 1:1 molar ratio in ethanol. Stir at 40°C for 24 hours, then evaporate under reduced pressure .
  • Characterization :
  • UV-vis Spectroscopy : Compare absorbance shifts (e.g., hypsochromic shifts) between free compound and inclusion complex to confirm host-guest interactions .
  • Phase Solubility Studies : Plot solubility vs. cyclodextrin concentration to determine association constants (e.g., Higuchi model) .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm ester linkage connectivity .
  • Crystallography : Grow single crystals (solvent: ethanol/water) and perform X-ray diffraction. Compare experimental bond lengths/angles with computational models (DFT/B3LYP) .
  • Isotopic Labeling : Use deuterated reagents in synthesis to track proton environments in ¹H NMR .

Q. How does the compound’s substitution pattern influence its bioactivity in receptor-binding assays?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

Docking Studies : Model interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT3) using AutoDock Vina. Focus on hydrogen bonding (4-methoxybenzoyl group) and steric effects (dichloro substituents) .

In Vitro Assays : Test inhibition of receptor binding in HEK293 cells transfected with human D2/5-HT3 receptors. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl groups enhance affinity) .

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